Chromium carbide

描述

Synthesis Analysis

The synthesis of chromium carbide typically involves the carburization of chromium metal or chromium oxide with carbon or carbon-bearing materials at high temperatures. Different methods such as mechanical alloying, self-propagating high-temperature synthesis (SHS), and chemical vapor deposition (CVD) have been explored to optimize the synthesis process, aiming to achieve uniform microstructures and phase compositions.

Molecular Structure Analysis

Chromium carbide exists primarily in two phases: Cr₃C₂ and Cr₇C₃, with Cr₃C₂ being the more stable and commonly encountered form. The structure of Cr₃C₂ is characterized by its hexagonal lattice system, where chromium atoms form a dense, closely packed arrangement with carbon atoms occupying interstitial sites. This structural arrangement contributes to its high hardness and strength.

Chemical Reactions and Properties

Chromium carbide is chemically stable and exhibits excellent resistance to oxidation at high temperatures. It forms a protective oxide layer when exposed to oxygen, which prevents further corrosion. Additionally, Cr₃C₂ does not react with most acids and alkalis, making it suitable for applications in corrosive environments.

Physical Properties Analysis

Chromium carbide has a high melting point (approximately 1890°C for Cr₃C₂), high hardness (second only to diamond and boron carbide in terms of hardness), and a low coefficient of thermal expansion. These properties make it ideal for use in high-temperature and wear applications. Its density is about 6.68 g/cm³, indicating a relatively high material density that contributes to its mechanical strength.

Chemical Properties Analysis

Chemically, Cr₃C₂ is inert to most corrosive agents, including acids, bases, and oxidizing environments up to certain temperatures. Its corrosion resistance is attributed to the formation of a stable chromium oxide layer on its surface, which protects the underlying material from further degradation. This property is particularly valuable in applications requiring materials that can withstand aggressive chemical environments.

- "Refinement of primary carbides in hypereutectic high-chromium cast irons: a review" by Abhishek Jain et al. (2020).

- "Synthesis and application of nano-structured metal nitrides and carbides: A review" by Sefiu Abolaji Rasaki et al. (2018).

- "Synthesis, structure, and performance of carbide phases in Fischer-Tropsch synthesis: A critical review" by Kabir Opeyemi Otun et al. (2021).

科学研究应用

-

Application in Plasma Cladding

- Scientific Field : Materials Science

- Summary of Application : Cr3C2-modified NiCr–TiC composite coatings were prepared using the plasma spraying technique .

- Methods of Application : The microstructures of the coatings were characterized using scanning electron microscopy, and the friction and wear performance of the coating was evaluated by the wear tests .

- Results : The surfaces of the Cr3C2-modified NiCr–TiC composite coatings with varying Cr3C2 contents were dense and smooth. An increase in chromium carbide content leads to an upward trend in hardness. The measured hardness of the coatings ranged from 600 to 850 HV3 and tended to increase with increasing Cr3C2 content .

-

Application in Pack Cementation

- Scientific Field : Materials Engineering

- Summary of Application : Chromium carbide coatings were grown on AISI O2 cold work tool steel via pack cementation method .

- Methods of Application : The resulting coatings were examined using light microscopy LM, scanning electron microscopy/energy dispersive spectroscopy SEM/EDS, and X-ray diffraction XRD characterization techniques .

- Results : The microhardness value of the coating reached 1750 ± 45 HV 0.05 (17.16 GPa), which was higher than the 291 ± 2 HV 0.05 and 632 ± 4 HV 0.05 for the uncoated/annealed and the quench/tempered specimens, respectively .

-

Application in Mechanical Parts Coating

- Scientific Field : Mechanical Engineering

- Summary of Application : Chromium carbide coatings deposited on mechanical parts by different techniques have an interesting hardness, wear-resistant and corrosion resistance .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : Some studies show that chromium carbides produced by physical vapor deposition methods and revealed a superior hardness present a poor adherence to their substrates .

-

Application in Solid Lubricant Coating

- Scientific Field : Tribology

- Summary of Application : Thin silver films were sputtered onto PS200, a plasma sprayed, chromium carbide based solid lubricant coating, to reduce run-in wear and improve tribological properties .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The specific results or outcomes are not detailed in the source .

-

Application in Synthesis of Nanopowders

- Scientific Field : Nanotechnology

- Summary of Application : Chromium carbide nanopowders were synthesized by mechanical alloying-assisted microwave heating .

- Methods of Application : The samples were characterized by X-ray diffractometry (XRD), X-ray photoelectron spectroscopy (XPS), scanning electron microscopy (SEM), transmission electron microscopy (TEM), and high-resolution transmission electron microscopy (HRTEM) techniques .

- Results : The results showed that well-dispersed chromium carbide nanopowders can be synthesized by maintaining the temperature at 1000 °C for 1 h. Gamma ray irradiation had an important effect on the microstructure of chromium carbide nanopowders .

-

Application in Antimicrobial Properties

- Scientific Field : Biotechnology

- Summary of Application : Chromium aluminum carbide (Cr2AlC) MAX phase and Cr2CTx (MXene-Cr) were synthesized and investigated for their antimicrobial properties .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The prepared MAX-Cr phase and MXene-Cr were investigated for antimicrobial activity against six bacterial and two fungal strains by the broth microdilution method .

-

Application in Molten Salt Coating

- Scientific Field : Materials Science

- Summary of Application : The influence of disproportionation reaction temperatures on the formation of chromium carbide coating in NaCl-KCl-Cr-CrF3 molten salt was explored .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The specific results or outcomes are not detailed in the source .

-

Application in Synthesis of Boron Carbide Ceramics

- Scientific Field : Ceramics Engineering

- Summary of Application : Nano-Chromium Oxide was used for the production of Boron Carbide Ceramics .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results : The specific results or outcomes are not detailed in the source .

安全和危害

Chromium carbide is classified as a flammable solid . It should be kept away from heat/sparks/open flames/hot surfaces . Protective equipment such as chemical impermeable gloves should be worn when handling chromium carbide . In case of fire, use sand, carbon dioxide, or powdered extinguishing agent .

未来方向

Chromium carbide ceramics have exhibited great promise in a wide range of applications, such as cutting tool industry, fabrication of surface electrodes, and wear-resistant coatings . The results provide a theoretical insight into electronic, mechanical, and thermodynamic behavior of three binary chromium carbides and show the potential of these novel carbides in a wide range of applications .

属性

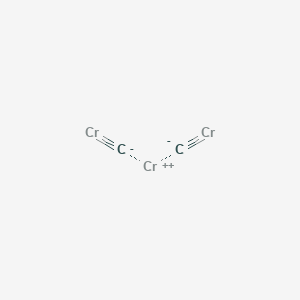

IUPAC Name |

chromium(2+);methanidylidynechromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C.3Cr/q2*-1;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEHJMMRQRRJPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[Cr].[C-]#[Cr].[Cr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cr3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2093954 | |

| Record name | Chromium carbide (Cr3C2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2093954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chromium(2+);methanidylidynechromium | |

CAS RN |

12012-35-0 | |

| Record name | Chromium carbide (Cr3C2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2093954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxazolidinone, 5-[4-(phenylmethoxy)phenyl]-](/img/structure/B17923.png)

![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[4-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanyl-5-oxo-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide](/img/structure/B17928.png)

![4-Methoxy-[7-13C]-benzoic Acid](/img/structure/B17940.png)

![4H-Thieno[2,3-c]isoquinolin-5-one](/img/structure/B17954.png)